molecular formula C14H11F3O2 B6380165 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% CAS No. 1261979-03-6

2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6380165
CAS RN: 1261979-03-6
M. Wt: 268.23 g/mol
InChI Key: UIPRLJDAKRRFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is a phenol compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 294.32 g/mol and a melting point of 131 °C. 2M5TFPP has a wide range of applications in the field of biochemistry and physiology, and it is used as a reagent for the synthesis of various compounds.

Mechanism of Action

2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several mechanisms of action. It can act as an inhibitor of enzymes, such as those involved in the synthesis of fatty acids and cholesterol. It can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can act as a modulator of gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, resulting in a decrease in their levels. It can also act as an antioxidant, preventing oxidative damage and reducing inflammation. Additionally, it can modulate gene expression, altering the expression of certain genes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to its use. It is not soluble in water, and it can be toxic if ingested or inhaled.

Future Directions

In the future, 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% could be used in the development of new drugs and therapies. It could also be used to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of free radicals on cellular processes. Finally, it could be used to investigate the mechanisms of action of various compounds and to develop new synthetic methods.

Synthesis Methods

2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-(3-trifluoromethylphenyl)phenol (2C5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product. Another method involves the reaction of 2-bromo-5-(3-trifluoromethylphenyl)phenol (2B5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product.

Scientific Research Applications

2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of compounds such as 2-methoxy-3-trifluoromethylphenoxyacetic acid (2M3TFPAA) and 2-methoxy-5-trifluoromethylphenoxyacetic acid (2M5TFPAA). It is also used as a reagent for the synthesis of other compounds, such as 2-methoxy-4-trifluoromethylphenol (2M4TFP) and 4-methoxy-2-trifluoromethylphenol (4M2TFP).

properties

IUPAC Name

2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPRLJDAKRRFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685686
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(3-trifluoromethylphenyl)phenol

CAS RN

1261979-03-6
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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